4-(benzyloxy)pyridin-3-amine chemical properties
4-(benzyloxy)pyridin-3-amine chemical properties
Chemical Identity & Core Properties
Executive Summary
4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., BTK, c-KIT) and bicyclic ring systems such as imidazo[4,5-c]pyridines.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: a nucleophilic 3-amino group, a basic pyridine nitrogen, and a 4-benzyloxy moiety that serves as a robust "masked" pyridone or hydroxyl group. This guide details its physicochemical profile, industrial synthesis, and reactivity logic for medicinal chemistry applications.
Part 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1040314-69-9 |
| IUPAC Name | 4-(phenylmethoxy)pyridin-3-amine |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Predicted) | ~6.5 (Pyridine N), ~3.5 (Aniline N) |
| LogP | 1.6 – 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Part 2: Synthesis & Manufacturing Strategy
The most reliable synthetic route avoids direct alkoxylation of 3-amino-4-chloropyridine due to electron deactivation. Instead, the Nitro-Activation Route is the industry standard, utilizing the strong electron-withdrawing effect of the nitro group to facilitate nucleophilic aromatic substitution (SNAr), followed by a chemoselective reduction.
Critical Causality: The Reduction Problem
-
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group and cleave the benzyl ether (hydrogenolysis), yielding 3-amino-4-pyridone instead of the desired product.
-
Solution: Use a chemoselective metal-mediated reduction (Fe/NH₄Cl or SnCl₂) to reduce the nitro group while leaving the O-benzyl ether intact.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Substitution (SNAr)
-
Precursor: 4-Chloro-3-nitropyridine (CAS: 13091-23-1).[2]
-
Reagents: Benzyl alcohol (1.1 eq), Sodium Hydride (1.2 eq) or K₂CO₃ (2.0 eq).
-
Solvent: DMF or THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C. Dropwise add benzyl alcohol. Stir for 30 min to form sodium benzyloxide.
-
Add 4-chloro-3-nitropyridine slowly (exothermic).
-
Warm to RT and stir for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with ice water. The product, 4-(benzyloxy)-3-nitropyridine, often precipitates. Filter and wash with water.
-
Step 2: Chemoselective Reduction (Fe/NH₄Cl)
-
Precursor: 4-(Benzyloxy)-3-nitropyridine.
-
Reagents: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Procedure:
-
Dissolve the nitro compound in EtOH/H₂O.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (approx. 70-80°C) with vigorous stirring for 2-4 hours.
-
Validation: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[3] Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
-
Synthesis Workflow Diagram
Caption: Synthesis pathway highlighting the critical divergence in reduction methods to preserve the benzyl protecting group.
Part 3: Reactivity & Medicinal Chemistry Applications[6]
The 4-(benzyloxy)pyridin-3-amine scaffold acts as a versatile "linchpin" in drug design.
1. Bicyclic Heterocycle Formation
The vicinal arrangement of the amine (C3) and the benzyloxy group (C4) allows for cyclization, typically after deprotection or through direct condensation if the benzyloxy group acts as a leaving group under harsh conditions (less common).
-
Imidazo[4,5-c]pyridines: Reacting the 3-amine with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization yields the imidazo[4,5-c]pyridine core, a bioisostere of purine.
2. The "Masked" Pyridone Strategy
In kinase inhibitor design, the 4-pyridone moiety is a classic hydrogen bond acceptor/donor motif (e.g., in c-KIT inhibitors).
-
Strategy: The benzyl group increases lipophilicity (LogP) to improve cell permeability during early assays.
-
Late-Stage Deprotection: Once the scaffold is built, the benzyl group is removed via catalytic hydrogenation (H₂/Pd) or acid hydrolysis (HBr/AcOH) to reveal the polar 4-pyridone/4-hydroxy tautomer active in the binding pocket.
3. Electrophilic Aromatic Substitution
The 3-amino and 4-alkoxy groups are strong electron donors, activating the C2 and C6 positions.
-
Halogenation: Bromination (NBS) will occur preferentially at C2 or C6, providing handles for Suzuki/Buchwald couplings to extend the carbon skeleton.
Reactivity Logic Diagram
Caption: Primary reactivity vectors for 4-(benzyloxy)pyridin-3-amine in medicinal chemistry.
Part 4: Safety & Handling
-
Hazard Classification:
-
Handling: Use in a fume hood. Avoid dust generation.[4][5] The amine functionality can darken upon air oxidation; store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and chloroformates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22989735, 5-(Benzyloxy)pyridin-3-amine. (Note: Isomer data extrapolated for 4-benzyloxy analog based on structural homology). Retrieved from [6]
-
BenchChem (2025). Technical Guide to Benzyloxypyridin-3-amine Synthesis. Retrieved from
-
Organic Chemistry Portal (2023). Reduction of Nitro Compounds to Amines. Retrieved from
-
Google Patents (2012). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity. Retrieved from
-
Sigma-Aldrich (2024). Safety Data Sheet: Pyridine Derivatives. Retrieved from
